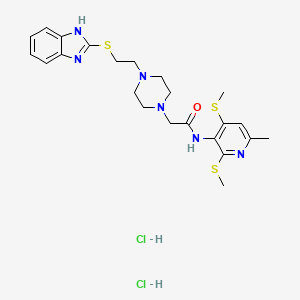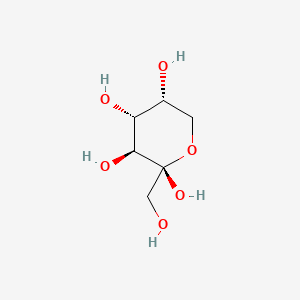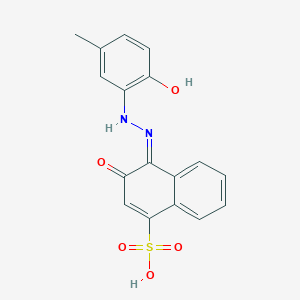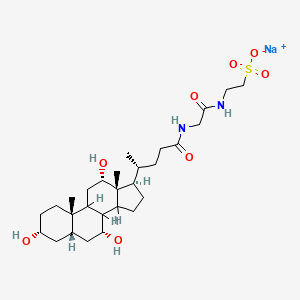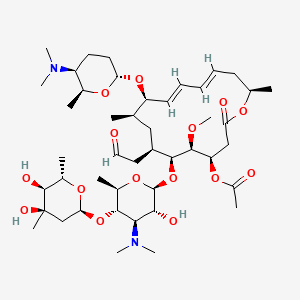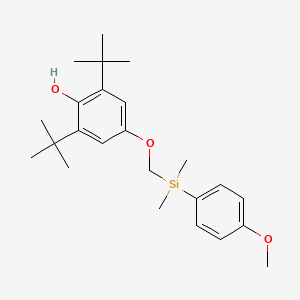![molecular formula C12H11NOS2 B1663893 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone CAS No. 403811-55-2](/img/structure/B1663893.png)
5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone
Descripción general
Descripción
“5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone” is a chemical compound with the empirical formula C12H11NOS2. It has a molecular weight of 249.35 . This compound is a solid and has a yellow color .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCCc1ccc(cc1)\\C=C2\\SC(=S)NC2=O . This representation provides a way to visualize the molecule’s structure, including its atomic connectivity. Physical And Chemical Properties Analysis
This compound is a solid and has a yellow color . It is soluble in DMSO (>10 mg/mL) but has low solubility in water (<2 mg/mL) . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Derivative Compounds
5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone and its derivatives have been widely explored in the synthesis of various heterocyclic compounds. This compound is particularly valuable due to its versatile reactivity, enabling the formation of spiro compounds and fused thiopyrano[2,3-d]thiazole derivatives. For instance, Ghany (1997) demonstrated the synthesis of spiro heterocyclic compounds derived from rhodanine derivatives, highlighting the potential of these compounds in developing novel chemical structures (Ghany, 1997). Similarly, Badawy et al. (2015) synthesized new 5-substituted-3-phenyl-4-thioxo-2-thiazolidinones and their fused thiopyrano[2,3-d]thiazole derivatives, indicating the compound's utility in generating diverse chemical entities (Badawy, Metwally, & Okpy, 2015).
Biomedical Applications
In the field of medicinal chemistry, this compound has been a core building block for developing potential therapeutic agents. Atamanyuk et al. (2014) explored 5-ethoxymethylidene-4-thioxo-2-thiazolidinone as a versatile building block for novel small molecules with potential antitumor and antiviral activities (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014). This study highlights the significance of such compounds in drug discovery and design.
Antimicrobial Properties
The antimicrobial properties of derivatives of this compound have been investigated. Ead et al. (1990) evaluated the antimicrobial activities of cycloadducts derived from 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones (Ead, Metwalli, & Morsi, 1990). These studies contribute to the understanding of the potential applications of these compounds in addressing microbial resistance.
Photocatalytic Applications
The compoundhas also been utilized in photocatalytic applications. Montazerozohori and Pour (2014) investigated the photocatalytic decolorization of 5-[4-(dimethylamino)phenylmethylene]-2-thioxo-4-thiazolidinone using nano-sized zinc oxide, demonstrating its potential in environmental applications such as water treatment and pollution control (Montazerozohori & Pour, 2014).
Mecanismo De Acción
Target of Action
The primary target of 10058-F4 is c-Myc , a transcriptional regulator involved in cell proliferation, differentiation, and apoptosis . Dysregulation of the oncoprotein c-Myc is common in human cancers .
Mode of Action
10058-F4 inhibits the transactivation of gene expression by c-Myc-Max heterodimers by disrupting the association between c-Myc and the transcription factor Max . This disruption prevents c-Myc from exerting its regulatory effects on gene expression .
Biochemical Pathways
The inhibition of c-Myc by 10058-F4 affects several biochemical pathways. For instance, it likely upregulates FOXO transcription factors and downstream genes involved in ovarian G1 cell cycle arrest, apoptosis, and autophagic cell death . Additionally, 10058-F4 promotes increased expression of thioredoxin-interacting protein (TXNIP) in triple-negative breast cancer drug-resistant cells, which promotes reactive oxygen species synthesis .
Pharmacokinetics
Following a single intravenous dose, peak plasma 10058-F4 concentrations of approximately 300 μM are seen at 5 min and decline to below the detection limit at 360 min . The highest tissue concentrations of 10058-F4 are found in fat, lung, liver, and kidney . Peak tumor concentrations of 10058-F4 are at least tenfold lower than peak plasma concentrations . Eight metabolites of 10058-F4 are identified in plasma, liver, and kidney .
Result of Action
The action of 10058-F4 results in several molecular and cellular effects. It inhibits cell proliferation, induces apoptosis, and arrests cells in the G0/G1 phase . In various cancer models, 10058-F4 has been shown to reduce tumor growth . In lymphoma cells, 10058-F4 decreases glucose uptake and expression of glycolysis-associated genes, reducing cell viability .
Action Environment
The action, efficacy, and stability of 10058-F4 can be influenced by various environmental factors. For instance, the compound is supplied as a lyophilized powder and is stable for 24 months at room temperature . Once in solution, it should be stored at -20ºC and used within 1 month to prevent loss of potency . The compound is soluble in DMSO at 60 mg/mL or ethanol at 20 mg/mL .
Análisis Bioquímico
Biochemical Properties
5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone is a cell-permeable thiazolidinone that specifically inhibits the c-Myc-Max interaction and prevents transactivation of c-Myc target gene expression . It interacts with the c-Myc protein, a transcription factor that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .
Cellular Effects
The effects of this compound on cells are profound. It inhibits tumor cell growth in a c-Myc-dependent manner both in vitro and in vivo . By inhibiting the c-Myc-Max interaction, it disrupts the function of c-Myc, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the c-Myc protein, preventing the c-Myc-Max interaction and thereby inhibiting the transactivation of c-Myc target gene expression . This leads to changes in gene expression that result in cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
It is known that it inhibits tumor cell growth in a c-Myc-dependent manner both in vitro and in vivo .
Propiedades
IUPAC Name |
5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-8-3-5-9(6-4-8)7-10-11(14)13-12(15)16-10/h3-7H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXDHPADAXBMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017239 | |
| Record name | 5-(4-Ethylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
403811-55-2 | |
| Record name | 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=403811-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Ethylbenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 10058-F4?
A1: 10058-F4 targets the c-Myc protein, a transcription factor often deregulated in cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 10058-F4 interact with c-Myc?
A2: 10058-F4 disrupts the heterodimerization of c-Myc with its binding partner Max. This interaction is crucial for c-Myc's function as a transcription factor. [, , , ]
Q3: What are the downstream effects of inhibiting c-Myc with 10058-F4?
A3: Inhibiting c-Myc with 10058-F4 leads to a variety of downstream effects, including:
- Reduced cell proliferation: By disrupting c-Myc's transcriptional activity, 10058-F4 inhibits the expression of genes involved in cell growth and proliferation. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
- Cell cycle arrest: 10058-F4 can induce cell cycle arrest, particularly at the G0/G1 phase, preventing cells from progressing through the cell cycle. [, , ]
- Apoptosis induction: In many cancer cell lines, 10058-F4 treatment triggers programmed cell death (apoptosis). [, , , , , , , , , , , , , , , , , , , , , , , , , ]
- Modulation of specific gene expression: 10058-F4 can alter the expression of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism. [, , , , , , , , , , , , , , , , ]
- Synergistic effects with other drugs: 10058-F4 has shown synergistic anti-cancer effects when combined with other chemotherapeutic agents, potentially improving treatment efficacy. [, , , , , , , , , ]
Q4: Does 10058-F4 affect normal cells?
A4: While 10058-F4 primarily targets cancer cells with deregulated c-Myc, its effects on normal cells are still under investigation. Some studies suggest that normal cells may be less sensitive to 10058-F4 compared to cancer cells. [, ]
Q5: What is the molecular formula and weight of 10058-F4?
A5: The molecular formula of 10058-F4 is C18H16N2OS2, and its molecular weight is 356.5 g/mol.
Q6: What types of cancer cells are sensitive to 10058-F4 in vitro?
A6: In vitro studies have shown that 10058-F4 exhibits anti-cancer activity against a broad range of cancer cell lines, including:
- Chronic myeloid leukemia (CML) [, ]
- Acute myeloid leukemia (AML) [, , ]
- Burkitt lymphoma []
- Renal cell carcinoma [, ]
- Hepatocellular carcinoma []
- Multiple myeloma [, , , , , , ]
- Neuroblastoma [, ]
- Pancreatic cancer []
- Colon cancer []
- Prostate cancer [, ]
- Hypopharyngeal carcinoma []
- Ovarian cancer []
Q7: Has 10058-F4 shown efficacy in in vivo models?
A7: Yes, 10058-F4 has demonstrated anti-tumor activity in several in vivo models:
- Xenograft models: 10058-F4 inhibited tumor growth in mouse models of neuroblastoma, pancreatic cancer, and colon cancer. [, , , ]
- Transgenic models: In a transgenic mouse model of neuroblastoma driven by MYCN, treatment with 10058-F4 resulted in prolonged survival. []
Q8: What are the future directions for research on 10058-F4?
A8: Key areas for future research include:
- Improving pharmacokinetic properties: While 10058-F4 exhibits promising in vitro and in vivo activity, its clinical application may be limited by its pharmacokinetic properties. Developing analogs with improved stability, solubility, and bioavailability is crucial. []
- Investigating combination therapies: Exploring synergistic combinations of 10058-F4 with other targeted therapies or conventional chemotherapies could potentially enhance its efficacy and overcome resistance. [, , , , , , , , , ]
- Developing biomarkers for patient selection: Identifying biomarkers that predict response to 10058-F4 treatment could allow for personalized therapy and improve clinical outcomes. [, ]
- Understanding resistance mechanisms: Elucidating the mechanisms underlying resistance to 10058-F4 is essential for developing strategies to overcome treatment resistance. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)
